1H-Naphtho(2,1-b)pyran, 1-piperazinebutanoic acid deriv.
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Overview
Description
1H-Naphtho(2,1-b)pyran, 1-piperazinebutanoic acid derivative is a complex organic compound that belongs to the class of naphthopyrans
Preparation Methods
The synthesis of 1H-Naphtho(2,1-b)pyran derivatives typically involves multicomponent reactions. One common method is the one-pot synthesis under solvent-free conditions using catalytic amounts of boron trifluoride etherate (BF3.OEt2). This method involves the condensation of α-naphthol, aldehydes, and β-oxobenzenepropane (dithioates) to form the desired naphthopyran derivatives . Industrial production methods may vary, but they generally follow similar principles of multicomponent reactions and catalytic processes.
Chemical Reactions Analysis
1H-Naphtho(2,1-b)pyran derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate can produce hydrazone derivatives with different functional groups.
Scientific Research Applications
1H-Naphtho(2,1-b)pyran derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Naphtho(2,1-b)pyran derivatives involves their interaction with specific molecular targets and pathways. For example, their anticancer activity is attributed to the inhibition of DNA-PK and topoisomerase II, leading to the disruption of DNA repair and replication processes . These compounds may also interact with other cellular targets, contributing to their diverse biological activities.
Comparison with Similar Compounds
1H-Naphtho(2,1-b)pyran derivatives can be compared with other similar compounds such as:
Sclareoloxide: A stereoisomer with similar structural features but different biological activities.
8,13-Epoxy-15,16-dinorlab-12-ene: Another stereoisomer with distinct chemical properties and applications.
Manoyl oxide: A related compound with different functional groups and biological activities.
Properties
CAS No. |
115076-95-4 |
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Molecular Formula |
C29H50Cl2N2O7 |
Molecular Weight |
609.6 g/mol |
IUPAC Name |
[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride |
InChI |
InChI=1S/C29H48N2O7.2ClH/c1-8-26(4)18-20(33)29(36)27(5)19(32)11-12-25(2,3)23(27)22(24(35)28(29,6)38-26)37-21(34)10-9-13-31-16-14-30(7)15-17-31;;/h8,19,22-24,32,35-36H,1,9-18H2,2-7H3;2*1H/t19-,22-,23-,24-,26+,27-,28+,29-;;/m1../s1 |
InChI Key |
SCBIBQHEDBGEGH-YBHQIWACSA-N |
Isomeric SMILES |
C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)O)OC(=O)CCCN4CCN(CC4)C)(C)C)O)C)O)C=C.Cl.Cl |
Canonical SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CCCN4CCN(CC4)C)C)O)C.Cl.Cl |
Origin of Product |
United States |
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